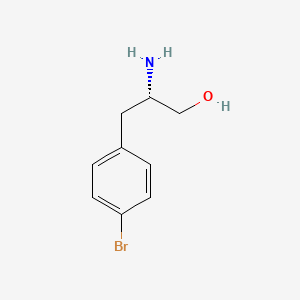
(S)-b-Amino-4-bromobenzenepropanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-β-Amino-4-bromobenzenepropanol is an organic compound that features a bromine atom attached to a benzene ring, an amino group, and a hydroxyl group on a propanol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-β-Amino-4-bromobenzenepropanol typically involves the following steps:
Amination: The amino group can be introduced via nucleophilic substitution, where an appropriate amine reacts with the brominated benzene derivative.
Reduction: The reduction of the intermediate compound to introduce the hydroxyl group can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: In an industrial setting, the production of (S)-β-Amino-4-bromobenzenepropanol may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and solvents are carefully chosen to optimize yield and purity.
Types of Reactions:
Oxidation: (S)-β-Amino-4-bromobenzenepropanol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a de-brominated or de-hydroxylated product.
Substitution: Formation of azide-substituted derivatives.
科学研究应用
(S)-β-Amino-4-bromobenzenepropanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (S)-β-Amino-4-bromobenzenepropanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can influence enzyme activity and receptor binding, affecting various biochemical pathways.
相似化合物的比较
®-β-Amino-4-bromobenzenepropanol: The enantiomer of (S)-β-Amino-4-bromobenzenepropanol, differing in the spatial arrangement of atoms.
β-Amino-4-chlorobenzenepropanol: Similar structure but with a chlorine atom instead of bromine.
β-Amino-4-fluorobenzenepropanol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: (S)-β-Amino-4-bromobenzenepropanol is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine or fluorine. This can lead to distinct biological and chemical properties, making it valuable for specialized applications.
属性
IUPAC Name |
(2S)-2-amino-3-(4-bromophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIQXFYHTBMZHQ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
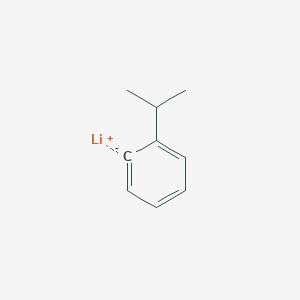
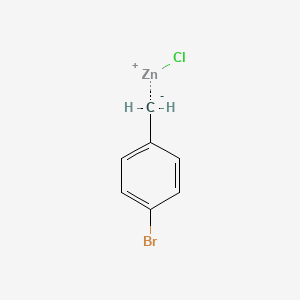
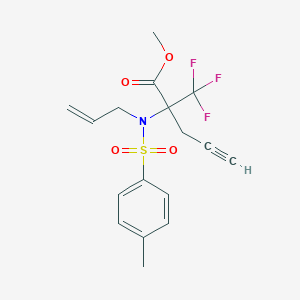
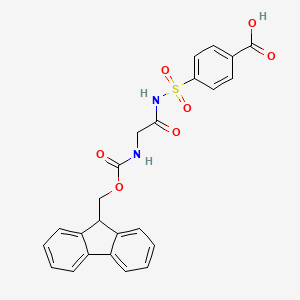
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)
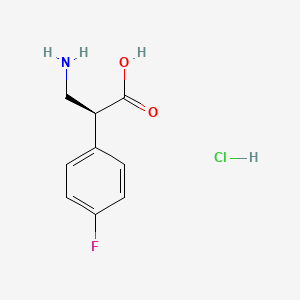
![Amino[4-chloro-2-(trifluoromethyl)phenyl]acetic acid hydrochloride (H-Phg(2-CF3,4-Cl)-OH)](/img/structure/B6309453.png)
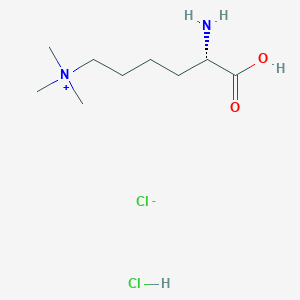
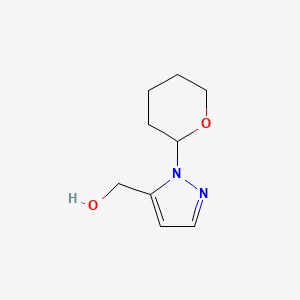
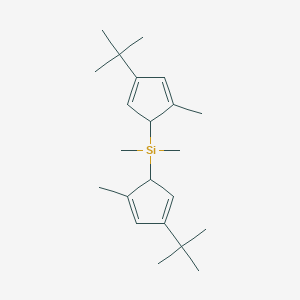

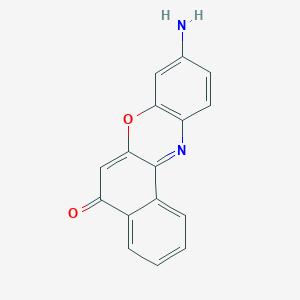
![Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate](/img/structure/B6309502.png)
